Bz-phe-val-arg-4m-beta-na hcl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bz-phe-val-arg-4m-beta-na hcl involves the stepwise assembly of the peptide chain using standard peptide synthesis techniques. The process typically includes:
Protection of Amino Groups: Protecting groups are used to prevent unwanted reactions at the amino groups.
Coupling Reactions: The amino acids are sequentially coupled using reagents like carbodiimides.
Deprotection: The protecting groups are removed to yield the final peptide.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is typically lyophilized to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions
Bz-phe-val-arg-4m-beta-na hcl undergoes several types of chemical reactions:
Hydrolysis: Enzymatic hydrolysis by proteases like thrombin and trypsin.
Oxidation and Reduction: These reactions can modify the peptide’s side chains.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the peptide.
Common Reagents and Conditions
Hydrolysis: Enzymes such as thrombin and trypsin in buffered aqueous solutions.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as dithiothreitol (DTT).
Major Products
Hydrolysis: Produces smaller peptide fragments.
Oxidation and Reduction: Leads to modified peptides with altered functional groups
Scientific Research Applications
Bz-phe-val-arg-4m-beta-na hcl is widely used in scientific research for various applications:
Biochemistry: As a substrate to study enzyme kinetics and specificity.
Medicine: In assays to measure the activity of blood coagulation factors.
Pharmacology: To screen for inhibitors of proteolytic enzymes.
Industry: In quality control processes for enzyme production
Mechanism of Action
The compound acts as a substrate for proteolytic enzymes. When these enzymes cleave the peptide bond in Bz-phe-val-arg-4m-beta-na hcl, a chromogenic or fluorogenic product is released. This allows for the quantification of enzyme activity through spectrophotometric or fluorometric methods .
Comparison with Similar Compounds
Similar Compounds
Bz-phe-val-arg-pNA: Another peptide substrate used for similar enzymatic assays.
Bz-phe-val-arg-AMC: A fluorogenic substrate used in enzyme activity studies.
Uniqueness
Bz-phe-val-arg-4m-beta-na hcl is unique due to its specific structure, which makes it a suitable substrate for a wide range of proteolytic enzymes. Its chromogenic properties allow for easy detection and quantification of enzyme activity .
Properties
Molecular Formula |
C38H46ClN7O5 |
---|---|
Molecular Weight |
716.3 g/mol |
IUPAC Name |
N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide;hydrochloride |
InChI |
InChI=1S/C38H45N7O5.ClH/c1-24(2)33(45-36(48)31(21-25-13-6-4-7-14-25)44-34(46)26-15-8-5-9-16-26)37(49)43-30(19-12-20-41-38(39)40)35(47)42-28-22-27-17-10-11-18-29(27)32(23-28)50-3;/h4-11,13-18,22-24,30-31,33H,12,19-21H2,1-3H3,(H,42,47)(H,43,49)(H,44,46)(H,45,48)(H4,39,40,41);1H/t30-,31-,33-;/m0./s1 |
InChI Key |
ODZDNRFJAYKHPM-OOCNVMHUSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4.Cl |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
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